molecular formula C11H10N2O4 B14317528 4,7-Dimethoxy-8-nitroquinoline CAS No. 113124-60-0

4,7-Dimethoxy-8-nitroquinoline

Cat. No.: B14317528
CAS No.: 113124-60-0
M. Wt: 234.21 g/mol
InChI Key: KPRUPCHDKVSLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethoxy-8-nitroquinoline is a chemical compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of biological activities and applications in medicinal chemistry. The presence of methoxy and nitro groups in this compound enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxy-8-nitroquinoline typically involves the nitration of 4,7-dimethoxyquinoline. This can be achieved by treating 4,7-dimethoxyquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8-position of the quinoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The nitration reaction is carefully monitored to avoid over-nitration and formation of undesired by-products.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-8-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinoline derivatives with different oxidation states.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4,7-Dimethoxy-8-aminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: Oxidized quinoline derivatives with altered electronic properties.

Scientific Research Applications

4,7-Dimethoxy-8-nitroquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-8-nitroquinoline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to enzymes and proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethoxyquinoline: Lacks the nitro group, resulting in different reactivity and biological activity.

    8-Nitroquinoline: Lacks the methoxy groups, leading to different chemical properties and applications.

    4,7-Dimethoxy-8-aminoquinoline: Formed by the reduction of 4,7-Dimethoxy-8-nitroquinoline, with distinct biological activities.

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

113124-60-0

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

4,7-dimethoxy-8-nitroquinoline

InChI

InChI=1S/C11H10N2O4/c1-16-8-5-6-12-10-7(8)3-4-9(17-2)11(10)13(14)15/h3-6H,1-2H3

InChI Key

KPRUPCHDKVSLMT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=NC=CC(=C2C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.